![molecular formula C14H14N2O3S B4839135 N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide
Overview
Description
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells and is essential for their development and maturation. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell-related diseases, including B cell malignancies and autoimmune disorders.
Mechanism of Action
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity. BTK is a crucial component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide leads to downstream effects, including decreased activation of NF-κB and AKT pathways, resulting in reduced B cell survival and proliferation.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects on B cells. In vitro studies have demonstrated that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide inhibits B cell activation and proliferation, induces apoptosis, and reduces cytokine production. In vivo studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide reduces tumor burden, improves survival, and decreases the number of circulating B cells in mouse models of CLL and MCL.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces off-target effects and toxicity. N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has also shown efficacy in preclinical models of B cell malignancies, making it a promising candidate for further development. However, one limitation of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide is its irreversible binding to BTK, which may limit its clinical utility and require careful dosing and monitoring.
Future Directions
There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide. One area of interest is the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. Another area of research is the development of biomarkers to predict response to N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide and monitor treatment efficacy. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide in clinical trials.
Scientific Research Applications
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. In vivo studies have demonstrated that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide effectively reduces tumor growth and improves survival in mouse models of CLL and MCL.
properties
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9(17)15-11-8-10(5-6-12(11)19-2)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHOXFCWHYABAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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